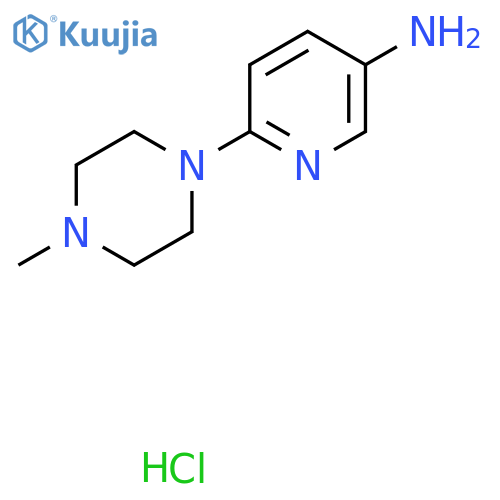

Cas no 1234971-67-5 (6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride)

1234971-67-5 structure

商品名:6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride

CAS番号:1234971-67-5

MF:C10H17ClN4

メガワット:228.721780538559

CID:4689804

6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 6-(4-methylpiperazin-1-yl)pyridin-3-amine hydrochloride

- 3-Amino-6-(4-methyl-1-piperazinyl)pyridine Hydrochloride

- 3-AMINO-6-(4-METHYLPIPERAZIN-1-YL)PYRIDINE HYDROCHLORIDE

- 3-Amino-6-(4-methylpiperazin-1-yl)pyridine HCl

- C10H16N4.HCl

- UHNLDLCXUNIOJX-UHFFFAOYSA-N

- 5804AJ

- SY003476

- 6-(4-methylpiperazin-1-yl)pyridin-3-amine;hydrochloride

- 6-(4-methyl-1-piperazinyl

- 6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride

-

- インチ: 1S/C10H16N4.ClH/c1-13-4-6-14(7-5-13)10-3-2-9(11)8-12-10;/h2-3,8H,4-7,11H2,1H3;1H

- InChIKey: UHNLDLCXUNIOJX-UHFFFAOYSA-N

- ほほえんだ: Cl.N1(C2C=CC(=CN=2)N)CCN(C)CC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 177

- トポロジー分子極性表面積: 45.4

6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM490008-1g |

6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride |

1234971-67-5 | 98% | 1g |

$381 | 2022-06-13 |

6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

1234971-67-5 (6-(4-Methylpiperazin-1-yl)pyridin-3-amine hydrochloride) 関連製品

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量